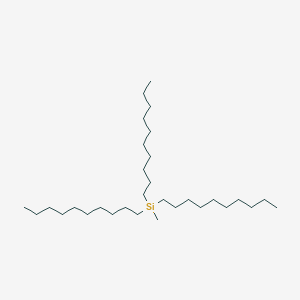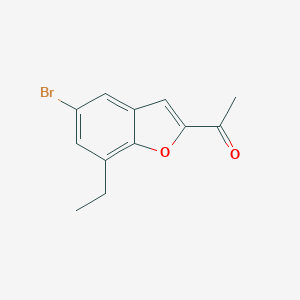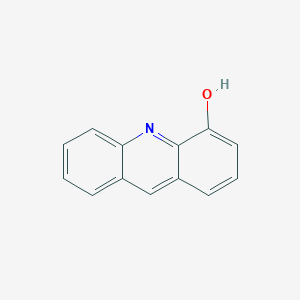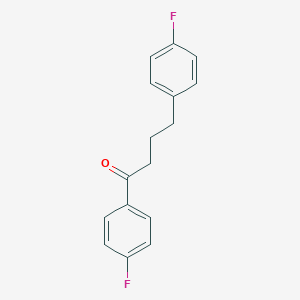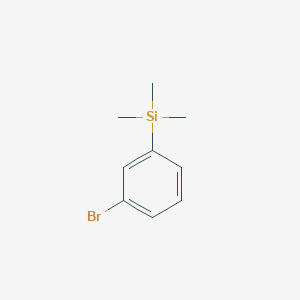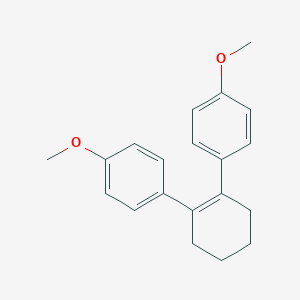
Cyclohexene, 1,2-bis(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as bis(4-methoxyphenyl)cyclohex-1-ene-1-carboxylate or BMCC. This compound has unique properties that make it useful in various fields of study, including medicinal chemistry, material science, and organic chemistry. The purpose of
Mécanisme D'action
The mechanism of action of cyclohexene, 1,2-bis(p-methoxyphenyl)- is not well understood. However, studies have shown that the compound has a unique structure that makes it useful in various applications. The compound has a cyclohexene ring that is highly reactive and can undergo various chemical reactions. The two methoxyphenyl groups on the ring provide steric hindrance, which makes the compound more stable and less reactive. The carboxylate group on the ring makes the compound more polar, which makes it more soluble in polar solvents.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of cyclohexene, 1,2-bis(p-methoxyphenyl)-. However, studies have shown that the compound has low toxicity and is not harmful to human health. The compound has been used in various experiments involving cell cultures and animal models, and no adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexene, 1,2-bis(p-methoxyphenyl)- has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high yield. The compound is also stable and has low toxicity, which makes it safe to handle. However, the compound has some limitations. The compound is not very soluble in nonpolar solvents, which limits its use in certain experiments. Additionally, the compound has limited stability in the presence of air and light, which requires careful handling and storage.
Orientations Futures
There are several future directions for the study of cyclohexene, 1,2-bis(p-methoxyphenyl)-. One direction is the synthesis of new derivatives of BMCC with improved properties. For example, the synthesis of BMCC derivatives with increased solubility in nonpolar solvents could expand the compound's use in various experiments. Another direction is the study of the mechanism of action of BMCC. Understanding the mechanism of action could lead to the development of new drugs and materials. Finally, the use of BMCC in the development of new catalysts for various chemical reactions is an area of ongoing research.
Conclusion
Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has unique properties that make it useful in various fields of study. The compound can be synthesized using various methods, and it has been used in medicinal chemistry, material science, and organic chemistry. The compound has low toxicity and is not harmful to human health. The compound has several advantages for lab experiments, including ease of synthesis and stability. However, the compound has some limitations, including limited solubility in nonpolar solvents and limited stability in the presence of air and light. Ongoing research on BMCC includes the synthesis of new derivatives with improved properties, the study of the mechanism of action, and the development of new catalysts for various chemical reactions.
Méthodes De Synthèse
Cyclohexene, 1,2-bis(p-methoxyphenyl)- can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing BMCC. This method involves the reaction of 1,2-dibromo-cyclohexane with bis(4-methoxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction leads to the formation of BMCC with a yield of up to 90%.
Applications De Recherche Scientifique
Cyclohexene, 1,2-bis(p-methoxyphenyl)- has been used in various scientific research applications. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs. For example, BMCC has been used in the synthesis of anticancer agents, such as cyclohexene-1,2-dicarboxylate derivatives. In material science, BMCC has been used as a precursor for the synthesis of various polymers. The compound has also been used in organic chemistry as a ligand for various metal catalysts.
Propriétés
Numéro CAS |
15638-15-0 |
|---|---|
Nom du produit |
Cyclohexene, 1,2-bis(p-methoxyphenyl)- |
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3 |
Clé InChI |
YRMUGAAJFGSMFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
Synonymes |
1,2-Bis(p-methoxyphenyl)cyclohexene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




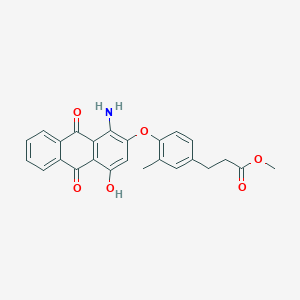

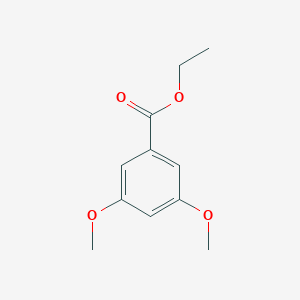
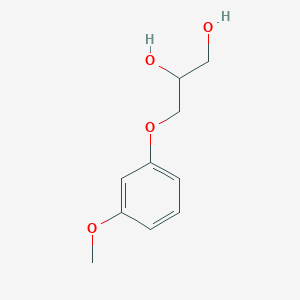
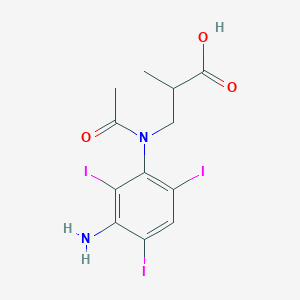

![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
